molecular formula C17H17BrClNOS2 B5018945 2-[(3-bromophenyl)methylsulfanyl]-N-[2-(4-chlorophenyl)sulfanylethyl]acetamide

2-[(3-bromophenyl)methylsulfanyl]-N-[2-(4-chlorophenyl)sulfanylethyl]acetamide

Cat. No.: B5018945
M. Wt: 430.8 g/mol
InChI Key: VALGMOMJQYUGBF-UHFFFAOYSA-N
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Description

2-[(3-bromophenyl)methylsulfanyl]-N-[2-(4-chlorophenyl)sulfanylethyl]acetamide is an organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a bromophenyl group, a chlorophenyl group, and a sulfanyl group, making it a versatile molecule for different chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3-bromophenyl)methylsulfanyl]-N-[2-(4-chlorophenyl)sulfanylethyl]acetamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 3-bromobenzyl chloride with thiourea to form 3-bromobenzyl isothiocyanate. This intermediate is then reacted with 2-(4-chlorophenyl)ethanamine to yield the final product. The reaction conditions usually involve the use of solvents such as dichloromethane or ethanol and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-[(3-bromophenyl)methylsulfanyl]-N-[2-(4-chlorophenyl)sulfanylethyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The bromophenyl and chlorophenyl groups can be reduced to their corresponding phenyl groups using reducing agents like lithium aluminum hydride.

    Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as a solvent.

    Reduction: Lithium aluminum hydride, tetrahydrofuran as a solvent.

    Substitution: Sodium iodide, acetone as a solvent.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of phenyl derivatives.

    Substitution: Formation of iodinated derivatives or other substituted products.

Scientific Research Applications

2-[(3-bromophenyl)methylsulfanyl]-N-[2-(4-chlorophenyl)sulfanylethyl]acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(3-bromophenyl)methylsulfanyl]-N-[2-(4-chlorophenyl)sulfanylethyl]acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The sulfanyl groups can form covalent bonds with thiol groups in proteins, potentially inhibiting their function. Additionally, the bromophenyl and chlorophenyl groups may interact with hydrophobic pockets in proteins, enhancing the compound’s binding affinity.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(3-bromophenyl)methylsulfanyl]-4,4-dimethyl-5H-1,3-oxazole hydrochloride
  • N-(3-bromophenyl)-2-(methylsulfanyl)benzamide

Uniqueness

2-[(3-bromophenyl)methylsulfanyl]-N-[2-(4-chlorophenyl)sulfanylethyl]acetamide is unique due to its combination of bromophenyl, chlorophenyl, and sulfanyl groups. This combination provides a distinct set of chemical properties and reactivity patterns, making it a valuable compound for various applications. Its ability to undergo multiple types of chemical reactions and its potential biological activities further enhance its uniqueness compared to similar compounds.

Properties

IUPAC Name

2-[(3-bromophenyl)methylsulfanyl]-N-[2-(4-chlorophenyl)sulfanylethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17BrClNOS2/c18-14-3-1-2-13(10-14)11-22-12-17(21)20-8-9-23-16-6-4-15(19)5-7-16/h1-7,10H,8-9,11-12H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VALGMOMJQYUGBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)CSCC(=O)NCCSC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17BrClNOS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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